2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Overview
Description
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring. Common reagents used in this step include hydrazine derivatives and carboxylic acids or their derivatives.
Substitution on the benzene ring:
Coupling of the oxadiazole and benzamide moieties: The final step involves coupling the 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl group with the benzamide core. This can be achieved through amide bond formation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The oxadiazole ring and the benzamide moiety can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxide salts. Reaction conditions typically involve polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and elevated temperatures.
Oxidation reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution reactions: Products include substituted benzamides with various functional groups replacing the chloro group.
Oxidation reactions: Products may include oxidized derivatives of the oxadiazole ring or the benzamide moiety.
Reduction reactions: Products may include reduced derivatives of the oxadiazole ring or the benzamide moiety.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic effects. Its structural features make it a candidate for targeting specific biological pathways.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with various biological activities.
Materials science: The compound’s unique structural properties can be exploited in the design of new materials with specific functionalities, such as sensors or catalysts.
Biological research: It can be used as a tool compound to study the effects of benzamide derivatives on biological systems, including their interactions with proteins and enzymes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide: This compound is similar in structure but has an acetamide group instead of a benzamide group.
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiobenzamide: This compound features a thiobenzamide group instead of a benzamide group.
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzylamine: This compound has a benzylamine group instead of a benzamide group.
Uniqueness
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the benzamide moiety allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-18-16(22-20-10)12-7-3-5-9-14(12)19-15(21)11-6-2-4-8-13(11)17/h2-9H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDLRUDHDUMISY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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